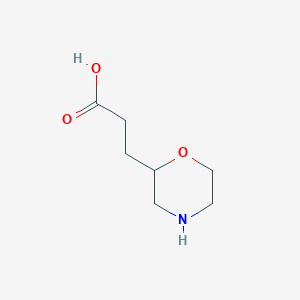
3-(Morpholin-2-yl)propanoic acid
Cat. No. B7905856
M. Wt: 159.18 g/mol
InChI Key: UMYVUUWWXGDGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340538B2
Procedure details


3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid (0.52 g, 1.8 mmol) was reacted with Pd—C (10%, 0.05 g) according to the procedure as described in Example 34, Step C to give the title compound as a white solid (0.2 g, 70%). The compound was characterized by the following spectroscopic data:
Name
3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid
Quantity
0.52 g
Type
reactant
Reaction Step One


Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][O:14][CH:13]([CH:17]=[CH:18][C:19]([OH:21])=[O:20])[CH2:12]1)=O)C1C=CC=CC=1>[Pd]>[NH:11]1[CH2:16][CH2:15][O:14][CH:13]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:12]1
|
Inputs


Step One
|
Name
|
3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(OCC1)C=CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CC(OCC1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
